molecular formula C6H14ClNO2 B13563858 3,3-Dimethoxy-1-methylazetidinehydrochloride

3,3-Dimethoxy-1-methylazetidinehydrochloride

Cat. No.: B13563858
M. Wt: 167.63 g/mol
InChI Key: RNSSUOOQVMSWIQ-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-methylazetidinehydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-methylazetidinehydrochloride typically involves the reaction of 3,3-dimethoxypropylamine with methyl iodide, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-methylazetidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,3-Dimethoxy-1-methylazetidinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-methylazetidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxy-1,1-biphenyl: Another compound with dimethoxy groups, used in different applications.

    3,3-Dimethoxypropylamine: A precursor in the synthesis of 3,3-Dimethoxy-1-methylazetidinehydrochloride.

Uniqueness

This compound is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

3,3-dimethoxy-1-methylazetidine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-7-4-6(5-7,8-2)9-3;/h4-5H2,1-3H3;1H

InChI Key

RNSSUOOQVMSWIQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)(OC)OC.Cl

Origin of Product

United States

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